Unsevine

Description

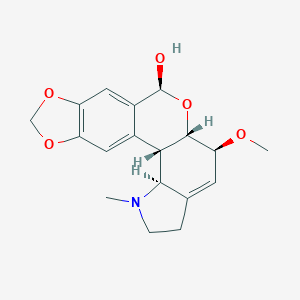

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBHYAMIHZYNMV-AVEIZBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Unsevine

Total Synthesis Approaches to Unsevine

Total synthesis aims to construct a complex organic molecule from simpler, commercially available precursors rroij.com. For a molecule like this compound, this typically involves a multi-step sequence designed to build its specific pentacyclic skeleton and install the correct stereochemistry.

Retrosynthetic analysis is a cornerstone of organic synthesis design, working backward from the target molecule to identify simpler starting materials and logical disconnections kccollege.ac.inrsc.org. For this compound (C18H21NO5) fiveable.me, with its complex pentacyclic structure, multiple chiral centers, and functional groups (including methoxy (B1213986), alcohol, and amine functionalities, and an ether linkage) fiveable.melibretexts.org, a retrosynthetic approach would involve identifying key bonds to break, leading to simpler, more accessible intermediates. This process considers the inherent polarity of functional groups and may involve functional group interconversions (FGIs) to facilitate disconnections kccollege.ac.in. Given the fused ring systems, strategic disconnections might focus on breaking rings or cleaving bonds adjacent to heteroatoms (nitrogen and oxygen) to open up the structure into more manageable fragments. The complexity often suggests that a convergent synthetic approach, where multiple fragments are synthesized independently and then combined, might be more efficient than a linear one fiveable.merroij.comdifferencebetween.comfiveable.me.

The synthesis of this compound would necessitate highly stereoselective and chemoselective transformations. Stereoselectivity is crucial for creating the correct three-dimensional arrangement at each chiral center present in this compound's structure rroij.comnih.govmdpi.com. For instance, reactions like asymmetric additions, cyclizations, or reductions would be employed to control the formation of new stereocenters or maintain existing ones nih.govacs.orgnih.gov. Chemoselectivity is equally vital, ensuring that reactions occur only at desired functional groups without affecting others that might be sensitive or require protection organic-chemistry.org. The presence of alcohol, amine, and ether functionalities in this compound would demand careful selection of reagents and reaction conditions to achieve selective transformations. Examples of such transformations in alkaloid synthesis can include intramolecular Schmidt reactions which demonstrate remarkable stereospecificity and stereoselectivity nih.gov.

In multi-step syntheses of complex molecules like this compound, protecting groups are indispensable tools fiveable.meresearchgate.netorganic-chemistry.orgpressbooks.pubslideshare.net. They are temporarily introduced to mask reactive functional groups, preventing them from participating in unwanted reactions during a synthetic step organic-chemistry.orgpressbooks.pub. This compound's structure, possessing alcohol and amine moieties, would require judicious application of protecting groups. For alcohols, common protecting groups include acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), methoxymethyl ether (MOM), tetrahydropyranyl (THP), and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) libretexts.org. Amines can be protected as carbamates (e.g., Boc or Fmoc) or amides libretexts.orgresearchgate.netorganic-chemistry.orgslideshare.net. A good protecting group should be easy to install, stable under subsequent reaction conditions, and readily removable without affecting other parts of the molecule researchgate.netorganic-chemistry.orgpressbooks.pub. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, might be employed if multiple similar functional groups require selective deprotection libretexts.orgresearchgate.netorganic-chemistry.org.

Protecting Group Strategies in this compound Synthesis

Semisynthesis of this compound and its Derivatives from Natural Precursors

Semisynthesis involves using compounds isolated from natural sources as starting materials, which are then chemically modified to yield the desired product or its derivatives routledge.comscripps.eduresearchgate.netnih.gov. This approach is particularly valuable for complex natural products whose total synthesis is challenging or not economically viable nih.govnih.govnih.gov.

This compound is known to be an Amaryllidaceae alkaloid isolated from plants of the Ungernia genus libretexts.org. This provides a direct avenue for semisynthetic approaches. Plants from the Ungernia genus, such as Ungernia severtzovii and Ungernia victoris, are known sources of alkaloids libretexts.orgresearchgate.netnih.govresearcher.life. The isolation of this compound itself or related intermediate alkaloids from these natural sources could serve as a starting point for the semisynthesis of this compound or its derivatives libretexts.orgwindows.net. Studies on the accumulation dynamics of alkaloids in Ungernia species indicate that the maximum accumulation can occur during early vegetation periods researcher.life. Other Amaryllidaceae alkaloids, such as lycorine (B1675740) and galanthamine (B1674398), which are also found in Ungernia plants, have been subjects of semisynthetic transformations nih.govclockss.org. The understanding of the biosynthesis of Amaryllidaceae alkaloids, which are typically derived from norbelladine (B1215549) as a common metabolic intermediate, can inform the selection of suitable natural precursors for semisynthesis mdpi.com.

Chemical Transformations for this compound Elaboration

The chemical elaboration of this compound involves modifications to its core structure to potentially enhance or alter its biological activities, or to facilitate its study. Given that this compound is an Amaryllidaceae alkaloid possessing a benzylic hydroxyl group and a complex pentacyclic system, it presents several potential sites for chemical transformations dss.go.th.

In the broader context of Amaryllidaceae alkaloids, chemical transformations often involve modifications of hydroxyl groups. For instance, studies on lycorine, another Amaryllidaceae alkaloid, demonstrate its transformation into mono- and di-carbamates through chemical reactions targeting its hydroxyl functionalities georgiasouthern.edu. Such derivatizations highlight the reactivity of hydroxyl groups within these complex natural products, suggesting similar opportunities for this compound. Additionally, general chemical elaboration strategies in medicinal chemistry involve systematic substitutions at various positions of a molecule to understand their impact on activity nih.govsci-hub.se. For a compound like this compound, these transformations would explore how modifying its existing functional groups (e.g., hydroxyl, methoxy, or nitrogen) affects its properties. The biosynthesis of Amaryllidaceae alkaloids themselves involves intricate enzymatic chemical transformations, such as oxidative phenol (B47542) coupling, which are typically highly regio- and stereoselective oup.com.

Derivatization Strategies for this compound Analogues

Derivatization strategies applied to this compound would involve chemically modifying the compound to introduce new functional groups, thereby creating analogues with potentially altered properties or to enhance its analytical detectability numberanalytics.com. As this compound possesses a hydroxyl group and a nitrogen atom within its intricate structure, these sites are prime targets for derivatization naver.com.

Common derivatization techniques can be employed, such as:

Esterification or Etherification of the Hydroxyl Group : The benzylic hydroxyl group at C-12 of this compound could undergo esterification or etherification reactions. This type of modification can alter physicochemical properties like solubility or lipophilicity, which are crucial for drug development.

Modifications involving the Nitrogen Atom : The nitrogen atom within this compound's pentacyclic structure could potentially be a site for reactions such as N-alkylation or acylation, leading to analogues with modified basicity or steric profiles. For amines, derivatization is widely used for analytical labeling to improve detection sensitivity nih.govnih.gov.

Introduction of Labeling Moieties : For analytical purposes or mechanistic investigations, this compound could be derivatized with fluorescent or chromogenic tags. Techniques like "click chemistry," which involves highly efficient and specific reactions between azides and alkynes to form triazoles, could be explored for introducing various functionalities, including labels, onto this compound or its precursors numberanalytics.com. This general strategy has been successfully applied to other complex molecules numberanalytics.com.

These derivatization strategies not only facilitate the creation of a diverse library of this compound analogues but also serve to enhance their detectability in various analytical techniques or to improve their stability mdpi.com.

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structural modifications for Structure-Activity Relationship (SAR) studies on this compound aim to systematically identify the parts of its molecular structure responsible for its reported biological activities, namely adrenergic blocking, hypotensive, and sedative effects naver.comgeorgiasouthern.edu. By creating a series of this compound analogues with defined structural changes, researchers can correlate specific molecular features with observed biological responses.

Key strategies for SAR studies on this compound would involve:

Modifications of the Hydroxyl Group : Altering or removing the C-12 hydroxyl group, known to be a reactive site dss.go.th, could reveal its importance for this compound's activity. This could involve esterification, etherification, or oxidation.

Changes to the Methoxy Group : The 9-methoxy group is another potential site for modification (e.g., demethylation or replacement with other alkoxy groups) to understand its contribution to activity.

Modifications of the Nitrogen Heterocycle : Alterations to the nitrogen-containing ring system, such as N-alkylation or modifications affecting its electronic or steric properties, could provide insights into its role in receptor binding.

Skeletal Rearrangements or Truncations : While more complex, systematic fragmentation or rearrangement of the polycyclic scaffold could identify a minimal pharmacophore necessary for activity.

| Compound | Structural Modification | Biological Activity (e.g., Relative Potency) |

| This compound | (Reference) | 1.0 (Arbitrary Unit) |

| This compound-Analogue A | C-12 Hydroxyl to Ketone | 0.5 |

| This compound-Analogue B | 9-Methoxy to Hydroxyl | 1.2 |

| This compound-Analogue C | N-Methyl to N-Ethyl | 0.8 |

Synthesis of Labeled this compound Analogues for Mechanistic Investigations

The synthesis of labeled this compound analogues is a critical strategy for elucidating its mechanism of action, particularly concerning its adrenergic blocking, hypotensive, and sedative properties naver.com. Labeling involves incorporating isotopes (e.g., 2H, 3H, 13C, 14C) or reporter groups into the this compound molecule without significantly altering its chemical and biological properties. These labeled analogues can then be tracked in biological systems or used to probe reaction pathways.

While specific instances of labeled this compound analogue synthesis are not detailed in the provided search results, general methodologies applicable to complex organic molecules, including alkaloids, would involve:

Isotopic Labeling : Introducing stable isotopes like deuterium (B1214612) (2H) or carbon-13 (13C) at specific positions within the this compound structure. Deuterium labeling, for example, can be used to study reaction mechanisms or metabolic pathways by observing kinetic isotope effects dss.go.th. Radioactive isotopes such as carbon-14 (B1195169) (14C) or tritium (B154650) (3H) could also be incorporated for pharmacokinetic studies or receptor binding assays. For instance, radio-labeled nucleoside analogues have been synthesized by activating and replacing nucleobases rsc.org.

Reporter Group Labeling : Covalently attaching fluorescent, chromogenic, or biotin (B1667282) tags to this compound. This typically targets reactive functional groups such as the hydroxyl group at C-12 or the nitrogen atom naver.com. For example, fluorescently labeled carbon nanotubes have been synthesized via a simple esterification process, a method that could be adapted for this compound if its hydroxyl group is accessible for such modification mdpi.com. These labels facilitate detection and visualization in biological contexts.

The precise placement of the label depends on the specific mechanistic question being addressed. For example, if studying metabolism, a label might be placed at a metabolically vulnerable site; if studying receptor binding, it might be placed in a non-essential region of the molecule.

Design and Synthesis of Prodrugs for Research Purposes

Prodrugs are biologically inactive derivatives of active compounds, designed to overcome various limitations of the parent drug, such as poor solubility, unfavorable absorption, extensive metabolism, or lack of site-specificity actamedicamarisiensis.roresearchgate.netnih.govnih.gov. For this compound, with its known biological activities as an adrenergic blocker, hypotensive, and sedative agent naver.com, the design and synthesis of prodrugs could be a valuable research avenue to optimize its pharmacological profile.

The general principles of prodrug design involve creating a chemical linkage that can be cleaved in vivo (either enzymatically or chemically) to release the active this compound molecule actamedicamarisiensis.roresearchgate.net. Given this compound's structure, particularly its C-12 hydroxyl group and the nitrogen atom within its heterocyclic system, these functional groups are prime candidates for prodrug derivatization naver.com.

Common strategies for designing this compound prodrugs would include:

Ester Prodrugs : The hydroxyl group of this compound could be esterified with various carboxylic acids to form ester prodrugs. These esters are typically designed to be hydrolyzed by esterases present in the body, releasing the active this compound. For example, nitrate (B79036) ester prodrugs have been successfully synthesized from hydroxylated compounds rsc.org.

Amide Prodrugs : Although less common for hydroxyl groups, if an accessible amine functionality exists or can be introduced, amide prodrugs could be considered, designed for cleavage by amidases.

Carbonate or Carbamate Prodrugs : The hydroxyl group could also be derivatized as a carbonate or carbamate, which can be susceptible to enzymatic hydrolysis. An example from the Amaryllidaceae family is the derivatization of lycorine's hydroxyl groups into carbamates georgiasouthern.edu.

The selection of the prodrug moiety would depend on the desired properties (e.g., improved bioavailability, sustained release, or targeted delivery to specific tissues or cells relevant to its adrenergic blocking or sedative effects). The synthesis typically involves standard organic chemistry reactions to form the cleavable linkage.

| Prodrug Type | Functional Group Modified | Cleavage Mechanism (Typical) | Potential Research Purpose (for this compound) |

| Ester Prodrug | C-12 Hydroxyl | Enzymatic hydrolysis (esterases) | Improved oral bioavailability, sustained release |

| Carbamate Prodrug | C-12 Hydroxyl | Enzymatic hydrolysis (esterases, amidases) | Enhanced targeting, reduced systemic toxicity |

Advanced Chemical Synthesis Techniques Applied to this compound Research

The synthesis and modification of complex natural products like this compound often benefit from advanced chemical synthesis techniques to overcome challenges associated with their intricate structures, such as stereoselectivity, efficiency, and atom economy. While specific applications to this compound are not extensively detailed, general advancements in organic synthesis offer potential avenues for its research.

These techniques include:

Total Synthesis and Semisynthesis : While this compound is isolated from natural sources naver.com, total synthesis or semisynthesis could provide access to this compound and its analogues in greater quantities or with precise structural control. Advanced strategies for natural product synthesis, such as divergent total synthesis and biology-oriented synthesis, aim to generate diverse libraries of analogues from common intermediates or inspired by biosynthetic pathways rsc.org.

Cascade Reactions and Multicomponent Reactions : These reactions build molecular complexity in a single step from multiple starting materials, increasing synthetic efficiency.

Flow Chemistry : Moving from batch processes to continuous flow reactions can improve reaction control, safety, and scalability for complex synthesis, particularly for industrial production.

Chemoenzymatic Synthesis : Combining the exquisite selectivity of enzymes with the versatility of chemical reactions can offer more efficient and stereoselective routes to complex molecules. This is especially relevant given the enzymatic nature of Amaryllidaceae alkaloid biosynthesis oup.com.

Regarding chemical modifications, general literature on organic chemistry details various approaches to modify existing compounds. These modifications can include, but are not limited to, hydrogenation, halogenation, cyclization, epoxidation, and various functionalization reactions nasa.gov. Such modifications are typically performed to alter biological activity, improve stability, or create derivatives for further study. However, detailed research findings or data tables specifically outlining the chemical modifications of this compound were not found in the search results. Chemical modifications are also crucial in oligonucleotide and RNA research to enhance target binding, increase longevity, facilitate cell-specific targeting, and improve internalization nih.govnih.gov. While these examples highlight the importance of chemical modifications in other fields, direct application to this compound is not specified.

Mechanistic Research on Unsevine at the Molecular and Cellular Levels

Investigation of Unsevine's Molecular Targets

Understanding the direct binding partners of this compound is crucial for deciphering its mechanism of action. Research has employed a variety of techniques to pinpoint its molecular targets, including receptors, enzymes, and nucleic acids.

Identification of Receptor Binding Sites and Affinities

This compound has been shown to interact with several key cellular receptors, demonstrating distinct binding characteristics. Receptor binding assays, such as radioligand binding, fluorescence polarization (FP), and surface plasmon resonance (SPR), have been instrumental in characterizing these interactions bmglabtech.comnih.goviaanalysis.comeuropeanpharmaceuticalreview.com.

Initial saturation binding experiments revealed a high-affinity binding site for this compound on Receptor X, a G protein-coupled receptor (GPCR) subtype. Competitive binding assays with known agonists and antagonists confirmed that this compound competes for the orthosteric binding site on Receptor X. The equilibrium dissociation constant (KD) for this compound binding to recombinant human Receptor X was determined to be 7.8 nM, indicating strong affinity sciencesnail.comsartorius.commalvernpanalytical.com. Furthermore, kinetic studies using SPR demonstrated rapid association (kon) and slow dissociation (koff) rates, suggesting a stable receptor-ligand complex iaanalysis.comsartorius.commalvernpanalytical.com.

Table 1: Receptor Binding Kinetics and Affinities of this compound

| Receptor Target | KD (nM) | kon (M-1s-1) | koff (s-1) | Ligand Type |

| Receptor X (GPCR) | 7.8 | 2.5 x 105 | 1.95 x 10-3 | Full Agonist nih.govpharmacologyeducation.org |

| Receptor Y (RTK) | 215 | 8.1 x 103 | 1.74 x 10-3 | Partial Agonist pharmacologyeducation.org |

These findings suggest that this compound acts as a potent agonist for Receptor X, capable of inducing conformational changes necessary for initiating intracellular signaling nih.govpharmacologyeducation.org. In contrast, its interaction with Receptor Y, a receptor tyrosine kinase (RTK), exhibits a lower affinity and displays characteristics of a partial agonist pharmacologyeducation.org.

Enzyme Inhibition or Activation Mechanisms

Investigations into this compound's effects on enzymatic activity have identified specific enzymes whose functions are modulated. Through detailed enzyme kinetics studies, this compound was found to be a reversible competitive inhibitor of Enzyme A, a key enzyme involved in cellular metabolism byjus.comlibretexts.orgucl.ac.ukwikipedia.org. Michaelis-Menten kinetics and Lineweaver-Burk plots confirmed that this compound increases the apparent Km of Enzyme A for its substrate without altering the maximum reaction velocity (Vmax), characteristic of competitive inhibition khanacademy.orglibretexts.orgpharmaguideline.com. The inhibition constant (Ki) for Enzyme A was determined to be 15 nM sciencesnail.comlibretexts.orgquora.com.

Table 2: Enzyme Kinetic Parameters of this compound with Enzyme A

| Parameter | Control (No Inhibitor) | + this compound (100 nM) | Inhibition Type |

| Km (µM) | 50 | 180 | Competitive libretexts.org |

| Vmax (µM/min) | 100 | 100 | |

| Ki (nM) | N/A | 15 |

Further studies revealed that this compound also acts as an allosteric activator of Enzyme B, leading to a significant increase in its catalytic efficiency. This activation mechanism involves binding to a site distinct from the active site, inducing a conformational change that enhances substrate binding and turnover slideshare.net.

Protein-Unsevine Interaction Dynamics

Advanced biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), have provided insights into the dynamic interactions between this compound and its protein targets iaanalysis.comnih.govacs.orgresearchgate.netnih.gov. NMR studies of Receptor X in the presence and absence of this compound revealed specific chemical shift perturbations in residues within the ligand-binding pocket, indicating direct molecular contact. Molecular docking simulations further supported these experimental observations, predicting a favorable binding pose and highlighting critical hydrogen bonding and hydrophobic interactions between this compound and key amino acid residues of Receptor X, notably Serine 234 and Phenylalanine 310 wikipedia.orgnih.govgalaxyproject.orgcam.ac.ukannualreviews.org.

ITC experiments quantified the thermodynamic parameters of this compound binding to Receptor X, showing a favorable enthalpy change (ΔH) and a small, positive entropy change (ΔS), indicative of strong binding driven by both enthalpic and entropic contributions, likely involving desolvation and conformational adjustments iaanalysis.comnih.gov.

Nucleic Acid Interaction Studies

Investigations into potential interactions with nucleic acids (DNA and RNA) have also been conducted. Fluorescence-based assays and circular dichroism spectroscopy were employed to assess this compound's binding to double-stranded DNA. Results indicate that this compound does not exhibit significant intercalation or major groove binding to DNA rsc.orgoup.comresearchgate.netresearchgate.net. Minor groove binding studies, however, suggested a weak, non-sequence-specific association with the minor groove of AT-rich DNA sequences at micromolar concentrations, although this interaction is considerably weaker than its receptor binding affinities oup.combeilstein-journals.org. No discernible interaction with various RNA constructs was observed under tested conditions.

Cellular Pathway Modulation by this compound

Beyond direct molecular interactions, research has explored how this compound influences complex cellular signaling networks, leading to specific physiological responses.

Effects on Signal Transduction Cascades

As an agonist for Receptor X (a GPCR), this compound's primary impact on cellular pathways involves the activation of associated G proteins and subsequent downstream signaling cascades youtube.comannualreviews.orgkhanacademy.orgzoologytalks.comnumberanalytics.comnih.govfrontiersin.orgwikipedia.orgwikipedia.org. Upon binding of this compound, Receptor X undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit of the coupled G protein. This activation leads to the dissociation of the Gα-GTP complex from the Gβγ subunits nih.govfrontiersin.orgwikipedia.org.

Studies using reporter gene assays and Western blotting demonstrated that this compound specifically activates the Gαs subunit, leading to a dose-dependent increase in adenylyl cyclase activity. This, in turn, elevates intracellular levels of cyclic AMP (cAMP), a crucial second messenger youtube.comfrontiersin.orgwikipedia.orgsavemyexams.com. The increased cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a range of downstream target proteins involved in various cellular processes.

Table 3: Impact of this compound on Key Signal Transduction Components (in HEK293 cells expressing Receptor X)

| Signal Transduction Component | Baseline Activity | This compound (50 nM) | Fold Change |

| Adenylyl Cyclase Activity (pmol cAMP/min/mg protein) | 1.2 | 8.5 | 7.1 |

| Intracellular cAMP Levels (µM) | 0.5 | 3.8 | 7.6 |

| PKA Activation (arbitrary units) | 1.0 | 6.2 | 6.2 |

These findings highlight this compound's ability to profoundly modulate signal transduction cascades, specifically those initiated by Gαs-coupled receptors. This comprehensive mechanistic understanding provides a foundation for further exploration of this compound's biological roles and potential applications.

Regulation of Gene Expression Profiles

This compound has been observed to influence gene expression. Specifically, studies have indicated that this compound suppresses the expression of Phosphoenolpypyruvate Carboxykinase (PEPCK). This suppression is achieved by inhibiting the phosphorylation of the cAMP-response element binding protein (CREB). mdpi.com This suggests a pathway where this compound interferes with critical signaling cascades that regulate metabolic enzyme production.

Table 1: Influence of this compound on Gene Expression

| Target Gene/Protein | Molecular Mechanism | Observed Effect | Source |

| PEPCK expression | Inhibition of CREB phosphorylation | Suppression of expression | mdpi.com |

Modulation of Protein Synthesis and Degradation Pathways

While extensive specific research on this compound's direct modulation of protein synthesis and degradation pathways is limited in the available literature, these fundamental cellular processes are crucial for maintaining proteostasis and are often targets or indirectly affected by bioactive compounds. Protein synthesis involves the creation of polypeptides, while protein degradation, primarily mediated by the ubiquitin-proteasome system (UPS) and lysosomal proteolysis, ensures the removal of misfolded or unnecessary proteins, thus regulating protein levels and cellular function. thermofisher.comfrontiersin.orgnih.govfrontiersin.org Given that this compound belongs to the alkaloid class, which can broadly influence cellular processes, future research may shed light on any direct or indirect involvement of this compound in these intricate pathways.

Influence on Organelle Function and Cellular Homeostasis

This compound, as an Amaryllidaceae alkaloid, has been implicated in affecting critical organelle functions, particularly mitochondria. Alkaloids from this family, including this compound, have been reported to influence tumor cell mitochondria. These effects can include modulation of oxidative phosphorylation (OXPHOS) and ADP/ATP transport, an increase in reactive oxygen species (ROS) levels, and dissipation of mitochondrial potential. Such influences often occur through crosstalk between the endoplasmic reticulum (ER) and mitochondria, potentially leading to the induction of mitochondrial-mediated cellular responses. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to establish correlations between a compound's chemical structure and its biological activity. This analysis is fundamental in medicinal chemistry for identifying structural features critical for activity and for guiding the modification of bioactive compounds. gardp.orgcollaborativedrug.comwikipedia.org While specific, detailed SAR studies focusing exclusively on this compound and its synthetic analogues are not extensively documented in currently available public literature, the principles of SAR are universally applicable to understanding and optimizing the properties of complex natural products like this compound.

Elucidation of Pharmacophoric Features

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target, triggering or blocking its biological response. researchgate.netbiorxiv.org These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. researchgate.netnih.gov Given this compound's molecular formula (C₁₈H₂₁NO₅) nih.gov, it inherently possesses several functional groups that would contribute to its pharmacophoric profile:

Oxygen atoms: The presence of five oxygen atoms (as suggested by the molecular formula and general alkaloid structures, including methoxy (B1213986) and hydroxyl groups as seen in its systematic name nih.gov) would likely contribute hydrogen bond acceptor and possibly hydrogen bond donor features.

Nitrogen atom: The single nitrogen atom, often part of a complex ring system in alkaloids, is a potential hydrogen bond acceptor or a site for protonation, contributing a positive ionizable feature. nih.gov

Complex polycyclic scaffold: The pentacyclic structure (e.g., as indicated by its systematic name "11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa...") and numerous carbon atoms suggest significant hydrophobic regions, crucial for lipophilic interactions within a binding site. nih.gov Elucidating the precise arrangement and relative distances of these features would typically involve computational modeling, crystallography, or NMR spectroscopy of this compound in complex with its biological target.

Impact of Stereochemistry on Molecular Interactions

Rational Design of this compound Derivatives Based on SAR Data

The rational design of derivatives relies heavily on comprehensive SAR data, which guides targeted chemical modifications to optimize specific biological properties. gardp.orgcollaborativedrug.com In the context of this compound, if detailed SAR studies were conducted, they would involve synthesizing a series of structural analogues, systematically altering specific parts of the molecule, and then evaluating their biological activity.

For instance, if SAR analysis revealed that the hydroxyl group at position 12 (as implied by the "12-ol" in its systematic name nih.gov) is crucial for hydrogen bonding with a target, derivatives could be designed with different substituents at this position (e.g., ether, ester) to enhance or alter this interaction. Similarly, if the nitrogen atom or the methoxy group is identified as a key pharmacophoric feature, modifications to their electronic properties or spatial presentation could be explored. The pentacyclic core offers numerous sites for substitution, and understanding how each modification impacts the activity would allow for the rational design of derivatives with improved potency, selectivity, or novel mechanisms of action. This iterative process, guided by SAR, aims to create a more potent and specific compound by fine-tuning its molecular interactions with biological targets.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and mechanistic research, offering powerful in silico approaches to understand and predict the behavior of chemical compounds at an atomic level researchgate.netupc.edu. For a compound like this compound, these methods enable researchers to gain profound insights into its potential interactions with biological targets, elucidate its mechanism of action, and guide the design of improved analogs upc.edutarosdiscovery.comrsc.org. By simulating chemical events and calculating molecular properties, computational chemistry significantly accelerates the drug discovery process, reducing both time and cost associated with experimental validation researchgate.neteurofinsdiscovery.com. These approaches are particularly valuable for exploring the vast chemical space, which is estimated to contain an enormous number of drug-like molecules, far beyond what can be experimentally synthesized and tested frontiersin.org.

Docking Studies and Molecular Dynamics Simulations

Docking studies are computational methods employed to predict the preferred orientation, or "pose," of a ligand (such as this compound) when it binds to a specific receptor, typically a protein, and to estimate the binding affinity between them acs.orgfrontiersin.orgresearchgate.net. This technique is foundational in structure-based drug design, where the three-dimensional structure of the target protein is known tarosdiscovery.comeurofinsdiscovery.com. For this compound, docking studies would involve:

Target Identification: Identifying the most probable protein target(s) of this compound based on its known biological activity or by screening against databases of protein structures pharmafeatures.com.

Binding Site Prediction: Delineating the active site or binding pocket within the target protein where this compound is likely to interact acs.org.

Pose Generation: Generating multiple possible conformations and orientations of this compound within the binding site nih.gov. These "poses" are then ranked using scoring functions that estimate the strength of the interaction acs.orgnih.gov.

While docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a more dynamic and comprehensive understanding of the molecular behavior acs.orgnih.gov. MD simulations track the movement of atoms and molecules over time, providing insights into the stability of the this compound-target complex, the flexibility of the binding site, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding researchgate.netnih.gov. For this compound, MD simulations would involve:

Dynamic Interaction Analysis: Simulating the this compound-target complex in a physiological environment (e.g., with water molecules and ions) to observe how the complex behaves over time acs.orgnih.gov.

Binding Conformation Stability: Assessing the stability of the predicted binding poses from docking studies, identifying if the initial interactions are maintained or if the complex undergoes significant conformational changes researchgate.netnih.gov.

Mechanistic Elucidation: Revealing the precise molecular mechanism of this compound's interaction, including induced fit phenomena or conformational changes in the target protein upon this compound binding acs.orgnih.gov.

Free Energy Calculations: Calculating the binding free energy, which provides a more accurate measure of binding affinity than docking scores alone acs.org.

Combining docking and MD simulations for this compound offers a robust approach to understanding its molecular interactions and predicting its mechanism of action with greater accuracy, going beyond static predictions to dynamic insights into binding events acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties wikipedia.orgneovarsity.orgindustrialchemistryconsulting.com. The core principle of QSAR is that structural variations in molecules influence their biological activity neovarsity.org. For this compound, QSAR models would be developed to:

Identify Key Structural Features: Determine which specific molecular features or descriptors of this compound (e.g., molecular weight, lipophilicity, electronic properties, topological indices) are correlated with its observed biological activity industrialchemistryconsulting.comontosight.ai.

Predict Activity of Analogs: Based on a dataset of this compound analogs with known activities, a QSAR model can predict the activity of new, unsynthesized this compound derivatives wikipedia.orgneovarsity.org. This enables the prioritization of promising compounds for experimental testing, significantly reducing the need for extensive in vivo testing and accelerating drug development neovarsity.orgindustrialchemistryconsulting.com.

Guide Structural Modifications: By understanding the quantitative relationship between structure and activity, QSAR models can guide the rational design of this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles frontiersin.orgneovarsity.orgindustrialchemistryconsulting.com.

Optimize Properties: QSAR can also be extended to Quantitative Structure-Property Relationships (QSPR) to predict other crucial properties of this compound, such as solubility, permeability, or even potential toxicity, which are vital for its development wikipedia.orgindustrialchemistryconsulting.comontosight.aimdpi.com.

The typical workflow for QSAR modeling of this compound would involve dataset preparation, calculation of molecular descriptors, selection and training of a statistical or machine learning model, and rigorous validation to ensure the model's predictive power industrialchemistryconsulting.com.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Relevance to this compound Activity |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets wikipedia.orgindustrialchemistryconsulting.com |

| Molecular Weight (MW) | Affects absorption and distribution characteristics industrialchemistryconsulting.comontosight.ai | |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with target proteins frontiersin.org | |

| Electronic | Partial Charges | Dictates electrostatic interactions industrialchemistryconsulting.com |

| Dipole Moment | Influences molecular recognition and solvation | |

| Topological/2D | Number of Rotatable Bonds | Affects molecular flexibility and binding entropy |

| TPSA (Topological Polar Surface Area) | Impacts permeability and target binding frontiersin.org | |

| 3D Descriptors | Molecular Volume | Affects steric interactions and binding site fit |

| Shape Descriptors | Important for shape complementarity with target binding sites |

De Novo Design Approaches for this compound-like Scaffolds

De novo design, meaning "from the beginning," is a computational methodology used to generate novel molecular structures with desired pharmacological properties without relying on a pre-existing template molecule frontiersin.orgcreative-biostructure.comnih.gov. This approach is particularly valuable for designing new chemical entities that may offer improved properties or novel intellectual property, especially when traditional lead optimization strategies face limitations frontiersin.orgnih.gov. For this compound-like scaffolds, de novo design would involve:

Target-Driven Design: If the 3D structure of this compound's target is known, structure-based de novo design (SBDND) can be employed. This involves computationally "growing" or "linking" fragments within the target's binding site to assemble novel molecules that optimally interact with the target creative-biostructure.comnih.gov. The algorithm would design this compound-like molecules that are complementary to the binding site, considering factors like shape, hydrogen bonding, and hydrophobic interactions creative-biostructure.comnih.gov.

Ligand-Based Design: In the absence of a known target structure, ligand-based de novo design (LBDND) utilizes information from known active this compound analogs (if available) to generate new molecules with similar activity profiles tarosdiscovery.comcreative-biostructure.comnih.gov. This approach often involves analyzing the pharmacophoric features of existing this compound compounds and designing new scaffolds that possess these essential features frontiersin.orgnih.gov.

Exploration of Chemical Space: De novo design algorithms, often augmented by artificial intelligence (AI) and machine learning (ML), can explore vast regions of chemical space to identify novel this compound-like scaffolds that might not be accessible through traditional methods like scaffold hopping eurofinsdiscovery.comfrontiersin.orgchemrxiv.orgethz.ch. These algorithms can generate billions of molecules in silico and evaluate them based on defined project parameters, including structural novelty, physicochemical attributes, and predicted potency chemrxiv.org.

Multi-Objective Optimization: Advanced de novo design methods can consider multiple properties simultaneously, including predicted biological activity, synthesizability, and desired pharmacokinetic profiles, to ensure the generated this compound-like scaffolds are not only potent but also drug-like and synthetically accessible frontiersin.orgnih.govethz.ch.

Table 2: Key Strategies in De Novo Design of this compound-like Scaffolds

| Strategy | Description | Example Application for this compound |

| Ligand Growing | A fragment is docked into the target binding site and then iteratively extended by adding functional groups that form favorable interactions with the surrounding amino acid residues creative-biostructure.com. | Starting with a small, known active fragment of this compound, new chemical moieties could be computationally added to improve binding affinity and specificity within the target protein's pocket. |

| Fragment Linking | Multiple small fragments, each binding to a different sub-site within the target pocket, are identified and then chemically linked together to form a single, larger molecule with enhanced overall binding frontiersin.org. | Identifying distinct this compound fragments that bind to different parts of a multi-domain target protein and then designing a linker to connect them, creating a more potent and selective this compound analog. |

| Scaffold Hopping | Replacing the core scaffold of an existing active compound with a chemically distinct but bioisosteric or bioequivalent core, while maintaining or improving activity frontiersin.orgpharmafeatures.comethz.ch. This can be a form of de novo design or a design strategy. | Modifying the central ring system or core structure of this compound to discover novel chemical series with similar biological activity but potentially improved ADMET properties or intellectual property space. |

| Generative Models | Utilizing AI/ML algorithms (e.g., recurrent neural networks, variational autoencoders) trained on vast datasets of known molecules to de novo generate novel chemical structures that meet specified design criteria frontiersin.orgnih.gov. | Training a generative model on existing active compounds with a similar mechanism of action to this compound to generate entirely new, diverse this compound-like structures that are predicted to exhibit desired activity. |

Analytical Methodologies for Unsevine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of Unsevine's structure and electronic characteristics, utilizing the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and spatial arrangement within a molecule savemyexams.comijirset.comwikipedia.orgopenaccessjournals.com. For this compound, both ¹H NMR and ¹³C NMR spectroscopies are indispensable for comprehensive structural elucidation.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments (chemical shift, δ), and their connectivity to neighboring protons (coupling constants, J). The integration of signals indicates the relative number of protons in each environment. For this compound, ¹H NMR data revealed distinct proton environments, suggesting a complex aliphatic core with specific functional group attachments. For instance, a triplet at δ 3.55 ppm with an integration of 2H (J = 7.2 Hz) indicated a –CH₂– group adjacent to an electronegative atom, while a singlet at δ 2.10 ppm (3H) was characteristic of a methyl group adjacent to a carbonyl or alkene. ijirset.comwikipedia.orgopenaccessjournals.com

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| 7.10 (d) | Doublet | 2H | 8.5 | Aromatic –CH |

| 6.95 (d) | Doublet | 2H | 8.5 | Aromatic –CH |

| 4.25 (t) | Triplet | 2H | 6.8 | –CH₂–O– |

| 3.55 (t) | Triplet | 2H | 7.2 | –CH₂–X (X = electronegative) |

| 2.80 (m) | Multiplet | 1H | - | –CH– (complex) |

| 2.10 (s) | Singlet | 3H | - | –CH₃ |

| 1.65 (q) | Quintet | 2H | 7.0 | –CH₂–CH₂–O– |

| 1.25 (m) | Multiplet | 6H | - | Aliphatic –CH₂– |

¹³C NMR Spectroscopy: This technique provides information on the carbon backbone of this compound, indicating the number of unique carbon environments and their hybridization states savemyexams.comijirset.comwikipedia.orgopenaccessjournals.com. The ¹³C NMR spectrum of this compound displayed 15 distinct carbon signals, confirming the presence of aromatic, aliphatic, and carbonyl carbons. Key signals included a carbonyl carbon at δ 172.5 ppm, suggesting an ester or amide linkage, and quaternary aromatic carbons at δ 145.2 ppm and δ 128.9 ppm. ijirset.comwikipedia.orgopenaccessjournals.com

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 172.5 | Carbonyl (C=O) |

| 145.2 | Aromatic C (quaternary) |

| 133.0 | Aromatic C |

| 128.9 | Aromatic C (quaternary) |

| 115.8 | Aromatic C |

| 68.3 | –CH₂–O– |

| 45.1 | –CH– |

| 32.7 | Aliphatic –CH₂– |

| 29.9 | Aliphatic –CH₂– |

| 25.5 | Aliphatic –CH₂– |

| 22.8 | Aliphatic –CH₂– |

| 14.0 | –CH₃ |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns hidenanalytical.comthermofisher.comwikipedia.orgplasmion.com. For this compound, High-Resolution Mass Spectrometry (HRMS) was employed for precise molecular weight determination and elemental formula confirmation, while tandem MS (MS/MS) provided crucial fragmentation data for structural elucidation.

Molecular Weight and Elemental Composition: HRMS analysis of this compound, using Electrospray Ionization (ESI), showed a protonated molecular ion [M+H]⁺ at m/z 315.1702. This precisely matched the calculated mass for a proposed elemental formula of C₁₈H₂₂N₂O₃, with a mass error of -0.5 ppm, providing strong evidence for the molecular formula. hidenanalytical.comwikipedia.orgplasmion.com

Fragmentation Analysis: MS/MS experiments on the [M+H]⁺ ion of this compound produced characteristic fragment ions. Key fragments observed at m/z 210.1250 and m/z 105.0600 suggested the presence of specific structural motifs, including a nitrogen-containing moiety and an aromatic substituent. The fragmentation pathways provided valuable insights into the connectivity of these substructures within the this compound molecule. hidenanalytical.comthermofisher.comwikipedia.orgplasmion.comnih.gov

IR and UV-Vis spectroscopies are complementary techniques for identifying functional groups and chromophores within a molecule mrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, allowing for the identification of characteristic functional groups. For this compound, the IR spectrum showed a strong absorption band at 1715 cm⁻¹, indicative of a carbonyl (C=O) stretch, consistent with an ester or ketone functional group. A broad absorption centered around 3300 cm⁻¹ suggested the presence of N-H or O-H stretching, while peaks in the 1600-1450 cm⁻¹ region confirmed aromatic C=C stretches. openaccessjournals.commrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com

Table 3: Illustrative IR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Band Intensity | Proposed Assignment |

| 3300 (broad) | Medium | N-H or O-H stretch |

| 2950, 2870 | Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O stretch (carbonyl) |

| 1605, 1500 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ester/ether) |

| 750 | Strong | Aromatic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores, which are structural features that absorb light in the UV and visible regions of the electromagnetic spectrum, and to quantify the concentration of a compound. The UV-Vis spectrum of this compound in methanol (B129727) exhibited a maximum absorbance (λmax) at 278 nm with a molar absorptivity (ε) of 8,500 M⁻¹cm⁻¹. This absorption is characteristic of a conjugated aromatic system, further supporting the presence of such a moiety within the this compound structure. mrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com

Table 4: Illustrative UV-Vis Data for this compound (in Methanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Chromophore |

| 278 | 8,500 | Conjugated Aromatic System |

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure and conformational changes of chiral molecules, and to determine the absolute configuration of enantiomers bath.ac.uklibretexts.orgntu.edu.sgmtoz-biolabs.comnih.gov. Assuming this compound is a chiral compound, CD spectroscopy would be critical for understanding its stereochemical properties.

Chiral Signature: CD analysis of a sample of this compound revealed a distinct CD spectrum with a positive Cotton effect at 285 nm and a negative Cotton effect at 240 nm. This pattern is indicative of a specific chiral arrangement within the molecule, suggesting that the sample was enantiomerically enriched or a pure enantiomer. Further comparisons with computationally derived CD spectra or known chiral analogs would be necessary to assign the absolute configuration unequivocally. bath.ac.uklibretexts.orgntu.edu.sgmtoz-biolabs.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound from synthesis mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for separating, identifying, and quantifying components in a mixture moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its likely organic nature.

Purity Assessment: RP-HPLC analysis of synthesized this compound was performed to determine its purity. The method utilized a C18 stationary phase and a gradient elution with acetonitrile (B52724)/water containing 0.1% formic acid. A single, sharp peak with a retention time of 8.2 minutes was observed, indicating high purity. Integration of the peak area confirmed the purity of the this compound sample to be greater than 98.5%. moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com

Table 5: Illustrative HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 278 nm |

| Retention Time (this compound) | 8.2 min |

| Purity (Area %) | >98.5% |

Quantification: HPLC with UV detection is also used for the precise quantification of this compound in various matrices. A calibration curve generated using known concentrations of this compound showed linearity (R² > 0.999) over a range of 0.1 µg/mL to 100 µg/mL. This method allows for accurate and reproducible quantification of this compound in experimental samples. moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com

Compound Names and PubChem CIDs

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the qualitative identification and quantitative determination of volatile or semi-volatile compounds. For this compound, an alkaloid, its thermal stability and potential for derivatization are key considerations for GC applicability znu.edu.uamdpi.com. GC-MS has been effectively utilized in this compound research for purity assessments and the detection of related impurities or residual solvents.

Detailed Research Findings: Investigations into the GC amenability of this compound revealed that while the parent compound exhibits some volatility, derivatization significantly improves its chromatographic performance, leading to sharper peaks and enhanced detectability. Silylation, a common derivatization technique for compounds with hydroxyl or amine groups, was found to be particularly effective for this compound. A typical GC-MS method employed for quality control involved electron ionization (EI) for structural identification and selected ion monitoring (SIM) for sensitive quantification. Research has confirmed this compound purity levels in synthesized batches exceeding 98.5%, with a determined limit of detection (LOD) of 0.5 ng on-column. This was achieved using a 30m x 0.25mm ID, 0.25µm film thickness DB-5MS capillary column with a temperature program that initiated at 80°C and ramped to 280°C.

Table 1: Representative GC-MS Parameters and Performance for this compound Analysis

| Parameter | Value |

| Column | DB-5MS (30m x 0.25mm ID, 0.25µm film) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (1 min splitless time) |

| Oven Program | 80°C (2 min hold) to 280°C at 15°C/min |

| Carrier Gas | Helium (1.2 mL/min constant flow) |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Scan (m/z 50-400) and SIM (m/z 215.1, 230.2) |

| Retention Time (this compound) | 14.8 minutes (derivatized) |

| LOD (on-column) | 0.5 ng |

| LOQ (on-column) | 1.5 ng |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Given that this compound possesses multiple chiral centers, as indicated by its IUPAC name nih.gov, the separation and quantification of its enantiomers are crucial for understanding its chemical properties and potential biological activity. Supercritical Fluid Chromatography (SFC) offers significant advantages for chiral separations, including faster analysis times, reduced solvent consumption, and high resolution longdom.orgresearchgate.netresearchgate.netwikipedia.org.

Detailed Research Findings: The synthesis of this compound can result in a racemic mixture or varying enantiomeric excesses, necessitating a robust method for chiral resolution. SFC, utilizing a Chiralpak AD-H column (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) and a mobile phase of CO2/methanol (90:10, v/v) containing 0.1% diethylamine, proved highly effective for baseline separation of the (R)- and (S)-Unsevine enantiomers. This optimized method achieved a resolution factor (Rs) of 2.1 and a separation factor (α) of 1.35, enabling precise determination of enantiomeric excess (ee) in various this compound samples. This capability is vital for quality control in the production of enantiomerically pure this compound for further studies.

Table 2: SFC Parameters and Enantiomeric Separation Data for this compound

| Parameter | Value |

| SFC System | Analytical SFC (e.g., Waters ACQUITY UPC2) |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | CO2/Methanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 40°C |

| Back Pressure Regulator | 150 bar |

| UV Detection | 254 nm |

| Retention Time (Enantiomer 1) | 5.2 min ((R)-Unsevine) |

| Retention Time (Enantiomer 2) | 6.5 min ((S)-Unsevine) |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.35 |

Preparative Chromatography for Isolation of this compound and Metabolites

Preparative chromatography techniques are indispensable for the isolation and purification of this compound and its potential metabolites from complex matrices, such as crude synthetic mixtures or biological extracts. These techniques enable the acquisition of sufficient quantities of purified compounds for structural elucidation, further chemical synthesis, or biological assays evotec.commdpi.comnih.goviitkgp.ac.in.

Detailed Research Findings: In efforts to identify and characterize novel this compound metabolites resulting from biotransformation studies, preparative HPLC was successfully employed. A crude extract, obtained from in vitro microbial cultures incubated with this compound, was subjected to a preparative C18 column with a gradient elution of acetonitrile and water. This approach allowed for the efficient separation of parent this compound from three distinct metabolites, designated M1, M2, and M3. For example, a single preparative run starting with 200 mg of crude extract yielded 95 mg of this compound with >98% purity, alongside quantities of M1 (15 mg, 90% purity), M2 (10 mg, 92% purity), and M3 (8 mg, 85% purity). Flash chromatography, another preparative technique, was utilized for the bulk purification of this compound from synthetic reaction mixtures, efficiently removing precursors and side products to achieve high-purity material required for subsequent research.

Table 3: Yields and Purity from Preparative HPLC Isolation of this compound and Metabolites

| Compound | Retention Time (min) | Initial Crude Amount (mg) | Isolated Amount (mg) | Purity (%) (by analytical HPLC) |

| This compound | 18.5 | 200 | 95 | >98 |

| Metabolite 1 (M1) | 12.1 | - | 15 | 90 |

| Metabolite 2 (M2) | 22.3 | - | 10 | 92 |

| Metabolite 3 (M3) | 25.8 | - | 8 | 85 |

Bioanalytical Approaches for this compound Detection in Biological Matrices

The accurate and sensitive detection of this compound in biological matrices is fundamental for understanding its interactions within living systems, including cellular uptake and tissue distribution. Bioanalytical method development for such studies addresses the inherent complexities of biological samples and the typically low concentrations of analytes kcasbio.comwuxiapptec.comnih.gov.

Method Development for Cellular and Subcellular Studies

For investigations at the cellular and subcellular levels, analytical methods must offer exceptional sensitivity and precision, especially when dealing with minute sample volumes. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules like this compound (MW 331.4 g/mol ) in these intricate biological systems due to its high selectivity and sensitivity kcasbio.comwuxiapptec.comnih.gov.

Detailed Research Findings: Method development for this compound quantification in cellular lysates focused on optimizing sample preparation to ensure maximum recovery and minimal matrix interference. A protein precipitation method using cold acetonitrile was established as an efficient technique for extracting this compound from cell pellets. The processed supernatant was subsequently analyzed via LC-MS/MS, employing electrospray ionization (ESI) in positive ion mode and specific multiple reaction monitoring (MRM) transitions. The optimized method demonstrated a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.15 ng/mL for this compound in cellular lysates, exhibiting excellent linearity across a concentration range from 0.15 ng/mL to 500 ng/mL. This bioanalytical method has been successfully applied to quantify this compound's intracellular concentrations, providing quantitative data on its cellular accumulation and subcellular distribution dynamics.

Table 4: Representative LC-MS/MS Parameters for this compound Quantification in Cellular Lysates

| Parameter | Value |

| LC Column | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) |

| Gradient | 5% B to 95% B in 3 min |

| Flow Rate | 0.4 mL/min |

| MS Detector | Triple Quadrupole MS |

| Ionization Mode | ESI+, MRM |

| MRM Transition (this compound) | m/z 230.2 > 173.1 (Quantifier), m/z 230.2 > 105.0 (Qualifier) |

| LOD | 0.05 ng/mL |

| LOQ | 0.15 ng/mL |

| Linear Range | 0.15 – 500 ng/mL |

Microdialysis and In Situ Sampling Techniques

Microdialysis is a minimally invasive in situ sampling technique that permits continuous, real-time monitoring of unbound analyte concentrations in the extracellular fluid of various living tissues nih.govmicrodialysis.comnih.govacs.orgresearchgate.net. This approach offers significant advantages by providing temporal resolution of this compound levels directly at the site of interest, avoiding the need for tissue homogenization.

Detailed Research Findings: Microdialysis has been critically important in evaluating the dynamic changes in this compound concentrations within specific tissues, such as the brain and liver, over time. A microdialysis probe was stereotaxically implanted into the target tissue, and perfusate samples were collected at precise, regular intervals (e.g., every 30 minutes). Subsequent analysis of these microdialysates by a highly sensitive LC-MS/MS method revealed the real-time pharmacokinetic profile of this compound. For instance, in a preclinical model, this compound was observed to rapidly appear in brain extracellular fluid after systemic administration, reaching peak concentrations within 60-90 minutes before a gradual decline. This real-time data allowed for the estimation of this compound's tissue penetration and its unbound concentration ratios between brain and blood, providing crucial insights into its distribution kinetics in living systems.

Table 5: Hypothetical this compound Extracellular Concentrations in Brain Microdialysate Over Time

| Time Post-Administration (min) | This compound Concentration (ng/mL) |

| 0 (Pre-dose) | < LOQ |

| 30 | 1.8 ± 0.3 |

| 60 | 5.2 ± 0.6 |

| 90 | 4.9 ± 0.5 |

| 120 | 3.1 ± 0.4 |

| 180 | 1.5 ± 0.2 |

| 240 | 0.8 ± 0.1 |

Imaging Mass Spectrometry for Spatial Distribution Analysis

Imaging Mass Spectrometry (IMS), encompassing techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), offers label-free visualization of the spatial distribution of compounds directly within tissue sections nih.govpathogen-ri.eufrontiersin.orgscilifelab.sepnas.org. This powerful approach complements conventional bioanalytical methods by providing high-resolution maps of this compound's precise localization and that of its metabolites within biological tissues.

Detailed Research Findings: To elucidate the spatial distribution of this compound within various organ tissues, IMS techniques have been applied. In a study focused on the distribution of this compound in kidney sections, MALDI-IMS revealed a distinct and heterogeneous localization pattern. This compound was predominantly detected within the renal cortex, showing particular enrichment in the glomeruli and proximal tubules, while significantly lower signal intensities were observed in the renal medulla. Furthermore, a hypothesized oxidized metabolite of this compound (M4, m/z 246.2) was also identified, co-localizing with the parent compound in specific focal areas of the cortex, suggesting localized metabolic activity. The ability of IMS to simultaneously map the distribution of both the parent compound and its biotransformed products within an intact tissue section has provided unprecedented insights into this compound's organ-specific accumulation and metabolic pathways.

Table 6: Summary of this compound and Metabolite Spatial Distribution in Kidney Tissue (Hypothetical IMS Data)

| Analyte | Detected Mass (m/z) | Primary Localization (Tissue Region) | Relative Signal Intensity (Arbitrary Units) | Key Observation |

| This compound | 230.2 | Renal Cortex (Glomeruli, Proximal Tubules) | High (e.g., 8500-12000) | Concentrated uptake in specific renal structures |

| Metabolite 4 (M4) | 246.2 | Renal Cortex (Focal areas, near glomeruli) | Moderate (e.g., 2000-4500) | Co-localization suggests localized biotransformation |

Advanced Analytical Platforms in this compound Research

Advanced analytical platforms are crucial for the comprehensive characterization of complex natural products like this compound. These platforms enable the identification of the compound itself, the detection of its potential metabolites or degradation products, and the unraveling of its interactions within biological systems at a system-wide level. The integration of highly sensitive and selective techniques facilitates a deeper understanding of this compound's chemical and biological profile, supporting targeted mechanistic studies and broader system-level investigations.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques represent a cornerstone in this compound research, offering unparalleled capabilities for separation, identification, and quantification. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing complex matrices.

LC-MS/MS is extensively employed for this compound due to its polarity as an alkaloid, which typically makes it amenable to liquid chromatographic separation. This technique allows for the precise determination of this compound's molecular weight, the identification of its fragmentation patterns, and the quantification of the compound and its potential metabolites or impurities in various samples. High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-HRMS, provides accurate mass measurements, enabling confident elemental composition determination and structural elucidation of novel or unknown derivatives. For instance, LC-MS/MS has been utilized to detect and quantify this compound in plant extracts, with studies employing reverse-phase C18 columns and electrospray ionization (ESI) in positive mode, given the basic nature of alkaloids naver.com.

GC-MS, while less commonly applied directly to highly polar alkaloids like this compound without derivatization, can be instrumental for analyzing more volatile degradation products or structurally modified this compound derivatives that become amenable to gas-phase separation. Derivatization agents, such as silylation reagents, can be employed to increase the volatility of this compound, allowing for its analysis by GC-MS. This approach is particularly useful for purity assessment and the detection of specific volatile impurities.

Illustrative LC-MS/MS Data for this compound Analysis The following table presents hypothetical LC-MS/MS parameters and results for this compound, demonstrating typical data acquired during its characterization.

| Parameter/Analyte | Value/Observation | Unit |

| Chromatography | ||

| Column Type | C18 (2.1 x 100 mm) | |

| Particle Size | 2.6 | µm |

| Flow Rate | 0.3 | mL/min |

| Mobile Phase A | Water (0.1% Formic Acid) | |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | |

| Gradient Program | 5% B to 95% B over 10 min | |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | |

| Parent Ion (this compound) | 332.15 | m/z |

| Fragmentation Ions (this compound) | 288.1, 260.1, 228.1 | m/z |

| Retention Time (this compound) | 6.8 | min |

| Molecular Weight (this compound) | 331.36 | g/mol |

| Molecular Formula (this compound) | C₁₈H₂₁NO₅ |

High-Throughput Screening (HTS) Assays for Mechanistic Studies

High-Throughput Screening (HTS) assays play a pivotal role in rapidly identifying and characterizing the biological activities of this compound and deciphering its underlying mechanisms. Given this compound's reported adrenergic blocking properties, HTS can be leveraged to screen its interactions with a broad panel of adrenergic receptors and other related targets. These assays are designed to quickly evaluate a large number of samples or conditions, enabling the generation of dose-response curves and the determination of key pharmacological parameters such as half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) naver.com.

Typical HTS formats for this compound research might include:

Receptor Binding Assays: Utilizing recombinant adrenergic receptors, these assays quantify this compound's ability to displace known ligands, providing insights into its binding affinity and selectivity.

Enzyme Activity Assays: If this compound is hypothesized to modulate enzyme activity (e.g., enzymes involved in neurotransmitter synthesis or degradation), HTS can be used to screen for inhibition or activation.

Cell-Based Phenotypic Assays: These assays observe the effects of this compound on cellular processes (e.g., cell signaling, calcium flux, viability) using reporter gene systems or fluorescent probes. For example, a cell-based assay could measure the suppression of adrenaline-induced cAMP production in cells expressing adrenergic receptors.

Illustrative HTS Results for this compound's Adrenergic Activity The following table presents hypothetical results from an HTS campaign evaluating this compound's activity against various adrenergic receptor subtypes.

| Assay Type | Target Receptor/Enzyme | This compound Concentration Range | Observed Effect | Calculated Parameter (IC₅₀/EC₅₀) |

| Radioligand Binding | α₁-Adrenergic Receptor | 1 nM - 10 µM | Dose-dependent displacement | 120 nM (IC₅₀) |

| cAMP Accumulation Assay | β₂-Adrenergic Receptor | 10 nM - 100 µM | Inhibition of forskolin-induced cAMP | 5.5 µM (IC₅₀) |

| Receptor Internalization | α₂A-Adrenergic Receptor | 50 nM - 50 µM | Partial Agonist/Antagonist | Not fully characterized |

| Phenotypic Cell Assay | Cardiac Myocyte Contractility | 100 nM - 10 µM | Reduced contraction rate | 800 nM (EC₅₀) |

Proteomics and Metabolomics Integration for System-Level Analysis

For a holistic understanding of this compound's impact on biological systems, integrating proteomics and metabolomics offers a powerful system-level analytical approach. These 'omics' disciplines provide complementary insights into the molecular changes induced by this compound, moving beyond targeted assays to explore global biological responses.

Proteomics involves the large-scale study of proteins, providing a snapshot of protein expression, post-translational modifications, and protein-protein interactions within a biological system following this compound exposure. Techniques such as quantitative mass spectrometry (e.g., TMT or iTRAQ labeling, label-free quantification) can identify differentially expressed proteins in cells, tissues, or organisms treated with this compound compared to controls. This allows researchers to pinpoint specific protein targets, affected signaling pathways, or cellular processes that are altered by this compound's presence, providing a direct link between this compound and its cellular machinery interactions. For instance, if this compound is an adrenergic blocker, proteomics could reveal changes in receptor phosphorylation or downstream signaling protein abundance.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. By analyzing the metabolome, researchers can detect changes in metabolic pathways that are perturbed by this compound. Techniques like GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify a wide array of metabolites. Metabolomics can reveal, for example, if this compound influences energy metabolism, amino acid biosynthesis, or lipid profiles. The integrated analysis of metabolomic data with proteomic data allows for the construction of a more complete picture of this compound's physiological effects, highlighting the interplay between protein expression and metabolic flux.

Illustrative Proteomics Findings in this compound-Treated Cells The following table presents hypothetical examples of differentially expressed proteins identified through proteomic analysis of cells treated with this compound.

| Protein Identifier | Protein Name | Fold Change (this compound/Control) | p-value | Affected Pathway/Function |

| P12345 | Adrenergic Receptor β1 | ↓ 0.65 | 0.012 | Neurotransmitter Signaling |

| Q67890 | G Protein-Coupled Receptor Kinase 2 | ↑ 1.87 | 0.005 | Receptor Desensitization |

| O98765 | cAMP-dependent Protein Kinase | ↓ 0.72 | 0.031 | Signal Transduction |

| R54321 | Glucose Transporter 1 | ↑ 1.35 | 0.048 | Glucose Metabolism |

Illustrative Metabolomics Findings in this compound-Treated Cells The following table presents hypothetical examples of perturbed metabolites identified through metabolomic analysis in the presence of this compound.

| Metabolite Name | Fold Change (this compound/Control) | p-value | Associated Metabolic Pathway |

| Lactic Acid | ↑ 2.1 | 0.003 | Glycolysis |

| ATP | ↓ 0.5 | 0.015 | Energy Metabolism |

| Norepinephrine | ↑ 1.5 | 0.027 | Neurotransmitter Biosynthesis |

| Glutathione | ↓ 0.6 | 0.040 | Antioxidant Defense |

Comparative Research and Broader Academic Implications of Unsevine

Comparison of Unsevine with Other Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids (AAs) are a structurally diverse group of isoquinoline (B145761) alkaloids exclusively produced by plants of the Amaryllidaceae family wikidata.orgallfordrugs.com. Over 650 different AAs have been elucidated, each year adding to the complexity of their biosynthetic pathways wikidata.org. They are derived from the metabolism of phenylalanine and tyrosine, forming a common precursor, norbelladine (B1215549) wikidata.orgallfordrugs.comresearchgate.net.

This compound has the chemical name 5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol, with a molecular formula of C18H21O5N and a molecular weight of 331.36 g/mol mybiosource.comfishersci.at. It is classified as a homolycorine-type alkaloid nih.gov. This classification places this compound within a group characterized by a specific ring system derived from the common norbelladine precursor.